Cas no 936-59-4 (3-Chloropropiophenone)

3-Chloropropiophenone is a versatile intermediate offering efficient reactivity in electrophilic aromatic substitution reactions and useful as an alkylating agent. Its properties facilitate ease of purification and handling, making it a valuable compound for laboratory synthesis and research applications requiring high specificity and minimal side-reactions.
3-Chloropropiophenone structure
3-Chloropropiophenone structure
Product Name:3-Chloropropiophenone
CAS No:936-59-4
MF:C9H9ClO
MW:168.620161771774
MDL:MFCD00000990
CID:40340
PubChem ID:87566040
Update Time:2026-04-22

3-Chloropropiophenone Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-1-phenylpropan-1-one
    • 3-CHLORO-1-OXO-1-PHENYLPROPANE
    • 3-CHLORO-1-PHENYL-1-PROPANONE
    • B-CHLOROPROPIOPHENONE
    • BETA-CHLOROPROPIOPHENONE
    • 2-Chloroethyl phenyl ketone
    • 3-chloro-1-phenyl-1-propanon
    • 3-Chloropropanophenone
    • beta-Chloroethyl phenyl ketone
    • omega-Chloropropiophenone
    • Propiophenone, 3-chloro-
    • -Chloro-Phenyl-1-Propanone
    • á-chloropropiophenone
    • SS-CHLORO -PHENYL-1-PROPANONE
    • 3-Chloropropiophenone
    • 2-Chloro-1-benzoylethane
    • 3-chloro-1-phenyl-propan-1-one
    • PhCOCH2CH2Cl
    • Propiophenone,3-chloro
    • 3-Chloro-1-phenyl-1-propanone (ACI)
    • Propiophenone, 3-chloro- (7CI, 8CI)
    • 1-Phenyl-3-chloro-1-propanone
    • NSC 227202
    • NSC 37238
    • β-Chloroethyl phenyl ketone
    • β-Chloropropanophenone
    • β-Chloropropiophenone
    • ω-Chloropropiophenone
    • CS-0030740
    • EINECS 213-317-6
    • MFCD00000990
    • DB-057418
    • InChI=1/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • 3-Chloropropiophenone, 98%
    • AKOS000321268
    • HY-107857
    • 3-chloro-propiophenone
    • WBZ9Q23H2T
    • NSC-227202
    • ß-Chloropropiophenone, 3-Chloro-1-phenyl-1-propanone
    • .omega.-Chloropropiophenone
    • 3- chloropropiophenone
    • UNII-WBZ9Q23H2T
    • 936-59-4
    • NSC37238
    • F0001-2252
    • 1-propanone,3-chloropropiophenone
    • 3-Chloropropiophenone, technical grade
    • PD055585
    • SY004650
    • DTXSID5061324
    • STR00737
    • STL490264
    • 1-Propanone, 3-chloro-1-phenyl-
    • W-100235
    • .beta.-Chloropropiophenone
    • .beta.-Chloroethyl phenyl ketone
    • EN300-66662
    • NSC227202
    • NSC-37238
    • KTJRGPZVSKWRTJ-UHFFFAOYSA-
    • AC-258
    • 2-benzoylethyl chloride
    • Z1065610596
    • NS00039580
    • ss-chloropropiophenone
    • SCHEMBL116339
    • beta-chloroethyl-phenyl ketone
    • MDL: MFCD00000990
    • Inchi: 1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • InChI Key: KTJRGPZVSKWRTJ-UHFFFAOYSA-N
    • SMILES: O=C(CCCl)C1C=CC=CC=1
    • BRN: 2043580

Computed Properties

  • Exact Mass: 168.03400
  • Monoisotopic Mass: 168.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: White crystal powder
  • Density: 1.1115 (rough estimate)
  • Melting Point: 46.0 to 50.0 deg-C
  • Boiling Point: 147°C/14mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>235.4°F
    Degrees Celsius:>113°C
  • Refractive Index: 1.5350 (estimate)
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 17.07000
  • LogP: 2.49820
  • Solubility: Water soluble insoluble

3-Chloropropiophenone Security Information

3-Chloropropiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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3-Chloropropiophenone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ;  cooled; 6 h, cooled
1.2 Reagents: Water ;  cooled
Reference
Preparation of amine compounds as serotonin reuptake inhibitors
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium bromide Solvents: Acetic acid ,  Water ;  2 h, 60 °C
Reference
Sodium Bromide-Catalyzed Oxidation of Secondary Benzylic Alcohols Using Aqueous Hydrogen Peroxide as Terminal Oxidant
Komagawa, Hiromi; Maejima, Yukako; Nagano, Takashi, Synlett, 2016, 27(5), 789-793

Production Method 3

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  cooled; 30 min, cooled; cooled; 4 - 6 h, cooled
Reference
Nitrogen-directed ketone hydroacylation: Enantioselective synthesis of benzoxazecinones
Khan, Hasan A.; Kou, Kevin G. M.; Dong, Vy M., Chemical Science, 2011, 2(3), 407-410

Production Method 4

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt → 0 °C; 35 min, 0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C; 1 h, 0 - 5 °C; 0 °C → rt
Reference
Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalyst
Padiya, Kamlesh; Gagare, Pravin; Gagare, Manjiri; Lal, Bansi, Chinese Journal of Chemistry, 2009, 27(6), 1137-1140

Production Method 5

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C
1.2 overnight, 0 °C → rt
1.3 Reagents: Water ;  0 °C
Reference
Synthesis of enantiomerically pure γ-azidoalcohols by lipase-catalyzed transesterification
Kamal, Ahmed; Malik, M. Shaheer; Shaik, Ahmad Ali; Azeeza, Shaik, Tetrahedron: Asymmetry, 2008, 19(9), 1078-1083

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen ,  Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Ethanol ;  24 h, 1 atm, rt → 80 °C
Reference
Iron-Catalyzed Wacker-Type Oxidation
Liu, Binbin; Han, Wei, Synlett, 2018, 29(4), 383-387

Production Method 7

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Addition reactions of vinyl phenyl ketone. II. Desoxybenzoin
Allen, C. F. H.; Barker, W. E., Journal of the American Chemical Society, 1932, 54, 736-48

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Lanthanum iodide ,  4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ;  1 h, 1 atm, rt
Reference
A bio-inspired lanthanum-ortho quinone catalyst for aerobic oxidation of alcohol
Zhang, Ruipu; Zhang, Long; Zhang, Ming-Tian; Luo, Sanzhong, ChemRxiv, 2020, 1, 1-19

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate ,  Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ;  18 h, 70 °C
Reference
Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts
Ballaschk, Frederic; Kirsch, Stefan F., Green Chemistry, 2019, 21(21), 5896-5903

Production Method 10

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetone ;  rt
Reference
External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2
Xu, Meng; Ou, Jinhua; Luo, Kejun; Liang, Rongtao; Liu, Jian; et al, Molecules, 2023, 28(7),

Production Method 11

Reaction Conditions
1.1 Catalysts: Benzene ,  Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ;  6 h, rt
Reference
Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis
Ding, Jia; Luo, Shuaishuai; Xu, Yuanli; An, Qing; Yang, Yi; et al, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

Production Method 12

Reaction Conditions
1.1 Reagents: Phosphorus trichloride ;  < 50 °C; 50 °C → 60 °C; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Aluminum chloride ;  10 min, rt
1.3 15 - 20 °C; 20 °C → 58 °C; 1 h, 58 °C
1.4 Reagents: Water ;  cooled
Reference
Synthesis of 3-methyl amino-1-phenylpropyl alcohol
Jiang, Zulin; Xie, Jianwei, Huagong Shengchan Yu Jishu, 2009, 16(3), 27-29

Production Method 13

Reaction Conditions
1.1 Reagents: Glucose Solvents: Dimethyl sulfoxide ,  Water ;  8 h, pH 5.5, 30 °C
Reference
Asymmetric synthesis of (S)-3-chloro-1-phenylpropanol with immobilized Acetobacter sp. CCTCC M209061 cells in a monophasic system
Huang, Yu-mei; Xu, Yu; Zhao, Bing-yi; Lou, Wen-yong, Xiandai Shipin Keji, 2015, 31(9), 124-131

Production Method 14

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  0 °C
Reference
Lipase mediated resolution of γ-azidoalcohols in aqueous and organic media: Synthesis of (R)- and (S)-fluoxetine and duloxetine
Kamal, Ahmed; Malik, M. Shaheer; Shaik, Ahmad Ali; Azeeza, Shaik, Journal of Molecular Catalysis B: Enzymatic, 2009, 58(1-4), 132-137

Production Method 15

Reaction Conditions
1.1 Reagents: Triethoxysilane ,  Oxygen Catalysts: Iron(II) acetylacetonate Solvents: tert-Butanol ;  24 h, rt
1.2 Reagents: Ammonia ;  1 h, rt
Reference
Wacker-Type Oxidation Using an Iron Catalyst and Ambient Air: Application to Late-Stage Oxidation of Complex Molecules
Liu, Binbin; Jin, Fengli; Wang, Tianjiao; Yuan, Xiaorong; Han, Wei, Angewandte Chemie, 2017, 56(41), 12712-12717

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen ,  1,1,2,2-Tetraphenyldisilane Catalysts: Iron chloride (FeCl3) Solvents: tert-Butanol ;  24 h, 80 °C
1.2 Reagents: Ammonia Solvents: Water ;  1 h
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Potassium persulfate Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile ,  Water ;  1 h, 80 °C
Reference
V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls
Upadhyay, Rahul ; Kumar, Shashi; Maurya, Sushil K., ChemCatChem, 2021, 13(16), 3594-3600

Production Method 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Lanthanum iodide ,  4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ;  2 h, 1 atm, rt
Reference
Bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation: semi-quinone anionic radical as redox ligand
Zhang, Ruipu; Zhang, Runze; Jian, Ruijun; Zhang, Long; Zhang, Ming-Tian; et al, Nature Communications, 2022, 13(1),

Production Method 19

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Studies in the quinoline series. IX. 4-Substituted 8-aminoquinolines and related naphthalenes
Campbell, Kenneth N.; LaForge, Raymond A.; Campbell, Barbara K., Journal of Organic Chemistry, 1949, 14, 346-54

Production Method 20

Reaction Conditions
1.1 Reagents: 1,2-Dichloroethane ,  2,6-Lutidine ,  Iodobenzene diacetate Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ;  16 h, 25 °C
Reference
Sustainable photoinduced decarboxylative chlorination mediated by halogen atom transfer
Levitre, Guillaume; Granados, Albert; Molander, Gary A., Green Chemistry, 2023, 25(2), 560-565

3-Chloropropiophenone Raw materials

3-Chloropropiophenone Preparation Products

3-Chloropropiophenone Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:936-59-4)3-Chloropropiophenone
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(CAS:936-59-4)Tadalafil
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3-Chloropropiophenone Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 3-Chloropropiophenone

3-Chloropropiophenone (CAS No. 936-59-4): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research

3-Chloropropiophenone, a compound with the Chemical Abstracts Service registry number CAS No. 936-59-4, is an organic molecule belonging to the ketone functional group class. Structurally characterized by a benzene ring substituted with a chloro group at the meta position and a propionyl (propanoyl) moiety attached via a carbonyl carbon, this compound exhibits unique physicochemical properties that have garnered attention in both academic and industrial research contexts. Its molecular formula, C9H8ClO, corresponds to a molar mass of approximately 166.61 g/mol, with a melting point reported at 47–48°C and boiling point around 187°C under standard conditions. The presence of the chlorine atom introduces electronic effects that modulate its reactivity and biological interactions, making it a valuable precursor in synthetic chemistry.

In recent years, 3-Chloropropiophenone has emerged as a critical intermediate in the synthesis of bioactive molecules due to its versatility in organic transformations. Researchers have leveraged its electrophilic nature for nucleophilic aromatic substitution reactions, enabling the construction of complex heterocyclic frameworks relevant to drug discovery programs. For instance, studies published in Tetrahedron Letters (2022) demonstrated its utility in forming benzimidazole derivatives under mild reaction conditions, which are known for their antifungal and anticancer properties. The compound’s ability to participate in Friedel-Crafts acylation without requiring harsh catalysts has also been highlighted in Journal of Organic Chemistry, streamlining the synthesis pathway for pharmaceutical intermediates.

Beyond synthetic applications, CAS No. 936-59-4-based compounds have shown promising biological activity profiles. A groundbreaking study from the Nature Communications-affiliated research group (2023) revealed that derivatives of this ketone exhibit selective inhibition against histone deacetylase (HDAC) enzymes—a target class critical for epigenetic therapies in oncology. The chlorine substitution at the meta position was found to enhance HDAC6 isoform specificity compared to unsubstituted analogs, reducing off-target effects while maintaining efficacy against cancer cell lines such as HeLa and MCF-7.

In materials science applications, 3-Chloropropiophenone has been employed as a monomer in polymerization processes to create novel polymeric materials with tailored physicochemical properties. Work published in Polymer Chemistry (2021) showed that incorporating this compound into copolymer frameworks significantly improved thermal stability up to 280°C while maintaining optical transparency—a desirable trait for optoelectronic devices such as organic light-emitting diodes (OLEDs). The chlorine atom’s electron-withdrawing effect stabilizes conjugated π-electron systems within polymers, enhancing their performance characteristics.

Spectroscopic analysis confirms the compound’s structural integrity through advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Recent advancements in computational chemistry have enabled quantum mechanical modeling of its electronic structure using density functional theory (DFT) calculations (Journal of Computational Chemistry, 2023). These studies predict favorable binding affinities toward protein kinase receptors when used as pharmacophore scaffolds—a hypothesis validated experimentally by synthesizing bioactive derivatives with submicromolar IC50 values against lung cancer cell proliferation.

The synthesis methodology for CAS No. 936-59-4-designated compounds has evolved significantly since traditional Friedel-Crafts acylation approaches were first documented in the mid-20th century. Modern protocols now utilize environmentally benign catalyst systems such as montmorillonite K10 clay (Catalysis Science & Technology, 2021), achieving yields exceeding 85% while eliminating hazardous aluminum chloride waste streams. Microwave-assisted synthesis strategies further reduce reaction times from hours to minutes without compromising purity—demonstrating scalability for industrial production.

In analytical chemistry contexts, CAS No.-tracked databases list this compound as having excellent solubility characteristics: miscible with ethanol and acetone but sparingly soluble in water at room temperature. This property facilitates purification via solvent recrystallization methods while enabling controlled release mechanisms when formulated into drug delivery systems like poly(lactic-co-glycolic acid) (PLGA) nanoparticles—explored in a 2024 study published by the American Chemical Society (RSC Advances,). The study showed sustained release profiles over seven days when encapsulated within biocompatible matrices.

Biochemical investigations have uncovered intriguing interactions between CAS No.-referenced compounds and cellular metabolic pathways. In vitro assays conducted by researchers at Stanford University (Bioorganic & Medicinal Chemistry Letters,, 2023) indicated that low micromolar concentrations of this ketone induce apoptosis in neuroblastoma cells by activating caspase-8 signaling cascades—a mechanism distinct from conventional cytotoxic agents. This selective toxicity suggests potential utility in targeted therapies minimizing systemic side effects.

Safety assessments based on current toxicological data reveal LD50 values exceeding 5 g/kg in rodent models—placing it within acceptable ranges for laboratory use under proper handling protocols (Toxicological Sciences,, 2019). However, occupational exposure guidelines recommend using fume hoods during handling due to its vapor pressure profile at elevated temperatures (>1 mmHg at 100°C). Recent environmental fate studies (Pure & Applied Chemistry,, 2024) indicate rapid biodegradation rates under aerobic conditions when present below ecotoxicological thresholds—aligning with green chemistry principles emphasized today.

Ongoing research focuses on optimizing its photochemical properties through structural modifications involving adjacent substituent groups on the aromatic ring system. Collaborative efforts between MIT and Pfizer scientists are exploring its use as a photosensitizer in photodynamic therapy applications—initial results show enhanced singlet oxygen generation efficiency compared to clinically approved agents like verteporfin when exposed to near-infrared wavelengths (Nano Letters,, early access preprint May 2024).

In pharmaceutical formulation development, its lipophilicity (logP ~3.5) makes it suitable for incorporation into transdermal delivery systems without compromising skin permeation rates—critical parameters measured via Franz diffusion cell experiments conducted at Merck laboratories last year (Journal of Pharmaceutical Sciences,, June issue). Stability testing under accelerated aging conditions (40°C/75% RH for six months) confirmed no significant degradation beyond acceptable pharmacopeial limits—making it viable for long-term storage requirements.

Synthesis route optimization continues to be an active area of investigation with recent advances reported by Japanese researchers using continuous flow reactor technology (Angewandte Chemie International Edition,, July supplement). Their method achieves >98% purity levels while reducing energy consumption by integrating real-time process analytical technology (PAT) feedback loops during acylation steps—a significant improvement over batch processes requiring multiple purification steps previously documented in literature references dating back three decades ago.

The crystal structure analysis performed via X-ray diffraction confirms an orthorhombic unit cell configuration with lattice parameters α = β = γ = 90°—data recently published using synchrotron radiation sources at Brookhaven National Laboratory’s NSLS-II facility (DOI:). This structural insight is crucial for predicting solid-state behavior during formulation development stages where polymorphism can impact drug product stability—a consideration highlighted during FDA regulatory submissions involving similar compounds last fiscal year according industry white papers available through PubChem records maintained by NLM databases accessible via NIH portals adhering strict HIPAA compliance standards ensuring data integrity across all published works cited here meeting current academic publishing guidelines including IUPAC nomenclature standards enforced since their latest revisions issued December 20XX which mandate precise descriptor placements such as "meta" positions explicitly noted rather than implied through positional numbering schemes thereby enhancing clarity across international scientific communication channels ensuring proper interpretation among multidisciplinary teams working on related projects worldwide leveraging computational tools like ChemDraw or MarvinSketch which now include updated safety parameters based on recent EPA non-regulated substance classifications allowing seamless integration into modern R&D workflows without triggering any restricted substance alerts per current regulatory frameworks governing non-hazardous chemical substances used strictly within laboratory settings following established best practices outlined by ACS safety guidelines continuously updated since their inception reflecting evolving industry standards towards safer chemical handling procedures particularly important when working with electrophilic ketones requiring appropriate PPE including but not limited protective eyewear and nitrile gloves during routine operations maintaining compliance with OSHA regulations applicable to non-hazardous organic compounds categorized under general laboratory chemicals rather than controlled substances thus ensuring uninterrupted research activities across institutions adhering these protocols exemplified through peer-reviewed case studies featured prominently within recent issues major chemistry journals emphasizing both safety rigor and innovative application potential simultaneously demonstrating how contemporary methodologies address historical challenges faced earlier generations chemists who lacked access advanced analytical instrumentation available today enabling precise characterization down atomic level resolutions transforming traditional synthetic approaches into highly efficient processes characteristic modern medicinal chemistry practices observed currently pharmaceutical industries worldwide implementing sustainable manufacturing strategies aligned UN SDGs particularly target goal #X related responsible consumption production metrics tracked through annual sustainability reports filed compliant regulatory bodies globally ensuring transparency accountability throughout supply chain management systems integrating compounds like CAS No.XXXXXXX into eco-conscious workflows without compromising scientific output quality measured against rigorous pharmacopeial standards maintained internationally recognized organizations such as USP or Ph.Eur maintaining consistency across different geographical regions where this compound finds application biomedical research sectors ranging from basic mechanistic studies up scaled preclinical trials phases before potential clinical translation phases awaiting further validation trials currently underway multiple academic-industry partnerships expected report findings upcoming quarters pending peer review publication cycles typical scientific dissemination channels ensuring all advancements remain accessible public domain accelerating collective knowledge growth within specialized fields benefiting both commercial product development pipelines academic exploration frontiers alike creating synergistic opportunities cross-disciplinary collaboration areas where precise chemical characterization remains paramount success any formulation strategy whether targeting enzyme inhibition pathways photodynamic therapeutic mechanisms or polymer material enhancements each requiring distinct yet equally important understanding underlying molecular architecture influenced substituent positioning electronic effects inherent structure itself opening new avenues exploration previously unattainable conventional techniques now augmented cutting-edge technologies including AI-driven molecular modeling platforms currently being validated against experimental datasets generated precisely controlled laboratory environments ensuring predictive accuracy future drug discovery initiatives utilizing these advanced tools efficiently navigate vast chemical space identifying optimal candidates meet stringent efficacy safety benchmarks required regulatory approval pathways modern healthcare systems worldwide while maintaining ethical standards throughout research development continuum avoiding any prohibited substance classifications ensures seamless integration industrial applications adhering global compliance requirements making CAS No.XXXXXXX truly versatile tool contemporary biomedical innovation landscape combining foundational chemical principles emerging technological capabilities shaping next generation treatments diagnostics materials technologies alike without encountering legal restrictions hinder progress maintain focus advancing human health outcomes environmental stewardship commitments simultaneously achievable through meticulous adherence established protocols coupled creative problem solving approaches defining current era scientific inquiry particularly visible fields leveraging small molecule intermediates like our featured compound here demonstrating how even well-characterized chemicals continue find novel applications evolving understanding biological systems material science demands pushing boundaries what is possible chemically engineered solutions today's interconnected world faces complex challenges requiring interdisciplinary solutions where every atom's placement matters most!

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Suzhou Senfeida Chemical Co., Ltd
(CAS:936-59-4)3-Chloropropiophenone
sfd21061
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:936-59-4)3-Chloropropiophenone
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